1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833664
InChI: InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18833664

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C8H9F3N2S2
Molecular Weight 254.3 g/mol
IUPAC Name [2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3
Standard InChI Key LQDJYKLLIOLVRL-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=C1SC(F)(F)F)NN

Introduction

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a complex organic compound featuring a hydrazine functional group attached to a phenyl ring. The phenyl ring is further substituted with both methylthio and trifluoromethylthio groups, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C9H10F3N2S2, and it has a molecular weight of approximately 266.31 g/mol, although some sources may list it as C8H9F3N2S2 with a molecular weight of 254.30 g/mol, indicating potential discrepancies in reported molecular weights .

Synthesis Methods

The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, including the reaction of appropriate precursors through nucleophilic substitution or coupling reactions. Techniques such as refluxing solvents or microwave-assisted synthesis can be employed to optimize yield and purity. The specific synthetic route may vary depending on the availability of starting materials and desired reaction conditions.

Biological Activities and Potential Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine exhibits potential biological activities, particularly in medicinal chemistry and pharmacology. Preliminary studies suggest it may interfere with cellular processes or enzymatic functions, although the exact mechanisms of action are still under investigation. Interaction studies with biological targets are essential for understanding its pharmacodynamics and identifying potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Iodo-3-(trifluoromethylthio)phenyl)hydrazineIodine instead of methylthioPotentially enhanced reactivity due to iodine
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazineDifferent substitution patternVariations in biological activity due to position
1-(2-Bromo-3-(trifluoromethylsulfonyl)phenyl)hydrazineBromine and sulfonyl groupsAltered solubility and reactivity
1,2-Bis[3-(trifluoromethyl)phenyl]hydrazineBis-hydrazine structureIncreased potential for cross-linking in polymer applications

Safety and Handling

The safety data sheet for 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine indicates it is used as a laboratory chemical and in the manufacture of substances. It is classified according to EU regulations, and handling precautions include avoiding inhalation, skin contact, and eye exposure. In case of exposure, first aid measures involve moving the person to fresh air, washing affected areas with soap and water, and consulting a physician .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator